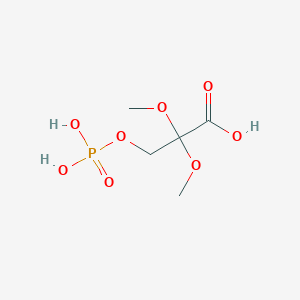
钙黄绿素
描述
Synthesis Analysis
Calcein synthesis typically involves condensing specific chemical precursors to form a complex structure that exhibits fluorescent properties. A notable example of calcein synthesis is the creation of Constant Calcein Blue, synthesized by condensing 7-hydroxy-2,3-dimethylchromone, iminodiacetic acid, and formaldehyde. This compound is remarkable for its resistance to alkaline hydrolysis and its application in spectrofluorometric determinations of metal ions such as calcium at high pH levels (Huitink, 1987).
Molecular Structure Analysis
The molecular structure of calcein allows it to bind efficiently with alkaline earth metals, such as calcium, resulting in an increase in fluorescence under ultraviolet light. This binding property is utilized in the study of otoliths in larval and juvenile fish, providing a non-invasive marker for age and growth studies (Wilson, Beckman, & Dean, 1987).
Chemical Reactions and Properties
Calcein's chemical reactions, particularly its fluorescence behavior, can be significantly influenced by the presence of surfactants. Studies have shown that surfactants like cetyltrimethylammonium bromide and sodium dodecyl sulfate can induce changes in calcein's absorption and emission spectra, affecting its fluorescence intensity and wavelength. These interactions are essential for understanding calcein's behavior in various biochemical assays and its interactions with cell membranes or within liposome studies (Memoli et al., 1994).
Physical Properties Analysis
Calcein is known for its high sensitivity and specificity as a fluorescent marker. It is soluble in water and exhibits self-quenching properties at high concentrations. The fluorescence intensity of calcein is highly dependent on its environment, including pH levels, presence of metal ions, and interaction with surfactants. These physical properties make calcein an ideal candidate for applications in cell viability assays and studies of mineralization in vitro (Hale, Ma, & Santerre, 2000).
Chemical Properties Analysis
Calcein's chemical properties, including its ability to bind with calcium ions and its fluorescence behavior under UV light, are central to its application in scientific research. Its resistance to photooxidation and interaction with reactive oxygen species (ROS) highlight its potential as a tool for studying mitochondrial function and oxidative stress within cells. These chemical properties allow researchers to use calcein in a variety of experimental settings, including the study of apoptosis and the monitoring of intracellular processes (Beghetto et al., 2000).
科学研究应用
古海洋学研究: 钙黄绿素用于荧光标记有孔虫方解石,有助于实验识别古海洋学代理记录仪,并在实地研究中评估有孔虫钙化位置和年代 (Bernhard 等人,2004).
细胞活力和线粒体功能研究: 它在细胞活力和线粒体功能研究中充当荧光探针,特别适用于显微荧光成像 (Beghetto 等人,2000).
神经科学研究: 钙黄绿素用于追踪和可视化突触小泡融合等细胞过程,并且是活/死活力测定中活细胞的荧光团 (Miller 等人,2017).
海洋生物学和生态学: 在海洋生物学中,钙黄绿素标记对于诸如柄藤壶Pollicipes pollicipes等物种的生长研究非常有价值,柄藤壶是一种重要的生态和经济资源 (Jacinto 等人,2015).
渔业管理: 它是评估孵化场鱼类释放的成本效益批次标记,用于管理和研究目的 (Elle 等人,2010).
钙和镁结合研究: 钙黄绿素被用作肌浆网结合 Ca2+ 的高亲和力指示剂,揭示了两类结合位点及其对 Ca2+ 和 Mg2+ 的特异性 (Chiu 和 Haynes,1977).
细胞内 ROS 生成研究: Calcein-AM 作为检测细胞内活性氧 (ROS) 生成的灵敏工具,适用于共聚焦显微镜中的实时成像 (Uggeri 等人,2000).
眼科学: 它已被试验作为眼底血管造影的染料,可能对眼底的实验性和临床血管造影都有用 (Oncel 等人,1990).
鱼类的年龄和生长研究: 钙黄绿素可以在幼虫和幼鱼的耳石中产生荧光标记,为年龄和生长研究提供了四环素的替代品 (Wilson 等人,1987).
肿瘤学: 钙黄绿素测定用于预测急性髓细胞白血病患者的治疗反应和存活率,检测 P-糖蛋白和多药耐药相关蛋白的活性 (Karázi 等人,2001).
作用机制
Target of Action
Calcein, also known as fluorexon, is a fluorescent dye that primarily targets intracellular esterases . These esterases are present within healthy, live cells and play a crucial role in the conversion of Calcein-AM (the non-fluorescent, cell-permeant form of calcein) into calcein .
Mode of Action
The mode of action of calcein involves its interaction with intracellular esterases. The carboxylic acid groups on calcein are modified with AM (acetomethoxy) groups, which endow Calcein-AM with high hydrophobicity, facilitating its penetration through the cell membrane . Once inside the cell, the AM groups are hydrolyzed by intracellular esterases, restoring the fluorescent calcein molecule, which is then trapped in the cell and emits strong green fluorescence . This fluorescence is directly sensitive to these ions only at strongly alkaline pH .
Biochemical Pathways
Calcein-AM is used as a detector of intracellular oxidative activity . It is converted by intracellular esterases into calcein, an anionic fluorescent form, which is capable of complexing calcium ions, resulting in a green fluorescence . This process allows for the direct monitoring of reactive oxygen species (ROS) inactivation in living cells .
Pharmacokinetics
The use of cationic nanoparticles has been shown to facilitate intracellular delivery of calcein, significantly improving the pharmacokinetic profiles for both drugs .
Result of Action
The result of calcein’s action is the emission of strong green fluorescence within live cells . This fluorescence is a direct result of the interaction between calcein and intracellular esterases, and it serves as an indicator of cell viability . Since dead cells lack active esterases, only live cells are labeled and detected .
Action Environment
The action of calcein is influenced by environmental factors such as temperature and light. For instance, the Calcein-AM staining protocol recommends incubating the cells for 15 minutes at room temperature, protected from light . Additionally, the concentration of Calcein-AM can be optimized for different types of cells . It’s also important to note that calcein self-quenches at concentrations above 70 mM and is commonly used as an indicator of lipid vesicle leakage .
属性
IUPAC Name |
2-[[7'-[[bis(carboxymethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxymethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N2O13/c33-21-7-23-19(5-15(21)9-31(11-25(35)36)12-26(37)38)30(18-4-2-1-3-17(18)29(43)45-30)20-6-16(22(34)8-24(20)44-23)10-32(13-27(39)40)14-28(41)42/h1-8,33-34H,9-14H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGAKNSWVGKMLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C(=C4)CN(CC(=O)O)CC(=O)O)O)OC5=C3C=C(C(=C5)O)CN(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange powder; [Acros Organics MSDS] | |
| Record name | Fluorexon | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13890 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Calcein | |
CAS RN |
1461-15-0 | |
| Record name | Calcein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oftasceine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001461150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oftasceine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11184 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | calcein | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298193 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycine, N,N'-[(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2',7'-diyl)bis(methylene)]bis[N-(carboxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oftasccine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.507 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OFTASCEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0YM2B16TS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















